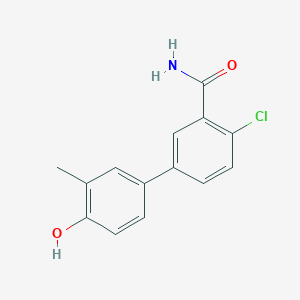
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (5-FCMP-2MP, 95%) is a fluorinated organic compound that is widely used in the scientific research community. It is a highly versatile compound with many potential applications in the laboratory, ranging from synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
5-FCMP-2MP, 95% is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for imaging and sensing. It is also used as a ligand in metal-catalyzed reactions and as a fluorescent label in biological studies.
Mécanisme D'action
5-FCMP-2MP, 95% is an effective fluorescent probe due to its ability to bind to DNA and other biomolecules. The mechanism of action involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence of the compound, which can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects
5-FCMP-2MP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-FCMP-2MP, 95% is a highly versatile compound, with many potential applications in the laboratory. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and easy to obtain. However, it can be toxic if not handled properly, and it can react with other compounds in the environment, which can lead to undesired side reactions.
Orientations Futures
The potential applications of 5-FCMP-2MP, 95% are vast and varied. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential use as a catalyst in chemical reactions. Additionally, further research could be conducted to explore its potential use as a fluorescent probe for imaging and sensing, as well as its potential use as a ligand in metal-catalyzed reactions. Finally, further research could be conducted to explore its potential use as a therapeutic agent, as well as its potential use in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
5-FCMP-2MP, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-methoxycarbonylphenol and 3-fluorophenol in the presence of an acid catalyst. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired product. The reaction is typically carried out at room temperature, with a reaction time of 1-2 hours. The product is then isolated by filtration and purified by recrystallization.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQMQHFFVYOCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683984 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-17-3 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372208.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372222.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)






